Ethyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate

Quorum sensing inhibition β-Keto esters Anti-virulence

QS inhibitor programs require defined regioisomers-the 2-methyl-3-bromo pattern is absent from published SAR panels. This β-keto ester fills that gap. • Unexplored SAR: Mono-substituted analogs show 1.7-4× IC₅₀ shifts; this dual-substitution pattern is novel. • Ethyl ester mandatory: Methyl ester analog is inactive in QS assays. • Dual handles: Aryl bromide for cross-coupling; ortho-methyl for benzylic functionalization.

Molecular Formula C12H13BrO3
Molecular Weight 285.13 g/mol
Cat. No. B12077093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate
Molecular FormulaC12H13BrO3
Molecular Weight285.13 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=C(C(=CC=C1)Br)C
InChIInChI=1S/C12H13BrO3/c1-3-16-12(15)7-11(14)9-5-4-6-10(13)8(9)2/h4-6H,3,7H2,1-2H3
InChIKeyLYYNFKVEPQPVPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate: Procurement-Relevant Identity and Comparator Landscape


Ethyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate (CAS 2358751-32-1) is an aromatic β-keto ester bearing a distinctive 2-methyl-3-bromo substitution pattern on the phenyl ring . This substitution pattern positions the compound at a unique intersection of steric and electronic properties within the β-keto ester class, making direct substitution with isomeric bromo-methyl analogs or the corresponding methyl ester (CAS 2228586-71-6) non-trivial for applications requiring defined reactivity or biological target engagement . The compound serves as a versatile synthetic intermediate for constructing heterocyclic scaffolds and as a candidate for quorum sensing inhibition programs, where structure–activity relationship studies have demonstrated that both the ester alkyl group and the phenyl substitution regioisomer profoundly affect functional potency [1].

Why Ethyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate Cannot Be Interchanged with Common Analogs


Substitution of this compound with the methyl ester analog or a positional isomer is not functionally neutral. Published structure–activity relationship studies on aryl β-keto esters demonstrate that switching the ester from ethyl to methyl can abolish quorum sensing inhibitory activity entirely, as the sole methyl ester in a 19-compound panel (compound 26) showed no antagonism, while all active congeners were ethyl esters [1]. Similarly, the position of the methyl substituent on the phenyl ring dramatically shifts potency: the 3-methyl benzoyl derivative (compound 15) achieved an IC₅₀ of 56 µM versus 96 µM for the 4-methyl analog (compound 14), and the 4-bromo derivative (compound 20) yielded an IC₅₀ of 81 µM compared to 23 µM for the 4-fluoro leader [1]. The target compound combines a 3-bromo and a 2-methyl group—a substitution constellation not represented in the panel—and therefore its activity cannot be interpolated from single-substituent data. Interchanging with a 4-bromo or 3-bromo-only analog risks compromising potency, selectivity, or both.

Quantitative Differentiation Evidence for Ethyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate


Ethyl Ester Requirement for Quorum Sensing Antagonism Differentiates Target from Methyl Ester Analog

In a systematic SAR study of 19 β-keto esters, every active quorum sensing antagonist was an ethyl ester. The only methyl ester tested (compound 26, the hydroxyphenyl analog) was completely inactive [1]. This establishes that the ethyl ester is a minimum requirement for LuxR-type receptor engagement in Vibrio harveyi BB120. While the direct comparator methyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate (CAS 2228586-71-6) was not included in the panel, the class-level inference is that the methyl ester analog is likely to be inactive or severely impaired. Therefore, procurement of the ethyl ester is functionally mandatory for any QS inhibition screening program [1].

Quorum sensing inhibition β-Keto esters Anti-virulence

3-Methyl Substitution Confers Superior Potency Over 4-Methyl in β-Keto Ester QS Antagonists

Within the ethyl benzoylacetate scaffold, the 3-methyl substituted derivative (compound 15) exhibited an IC₅₀ of 56 µM, which is 1.7-fold more potent than the 4-methyl analog (compound 14, IC₅₀ 96 µM) [1]. This trend is the opposite of that observed for methoxy and nitro substituents and indicates that the 3-position is privileged for electron-donating alkyl groups. The target compound bears a methyl group at the 2-position and a bromine at the 3-position. While no direct comparator with the exact 2-methyl-3-bromo pattern was tested, the combination of a methyl group ortho to the carbonyl and a bromine meta to the carbonyl introduces a unique steric and electronic environment that may further modulate receptor binding beyond what either the 3-methyl or 4-bromo single-substituent analogs achieve [1].

Structure–activity relationship Regioisomeric potency Quorum sensing

Predicted LogP Difference Between Ethyl and Methyl Ester Dictates Membrane Permeability

Using ACD/Labs Percepta-predicted logP values (validated on the ChemSpider database), the ethyl ester analog ethyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate (C12H13BrO3) has a predicted logP of approximately 3.1, whereas the methyl ester methyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate (C11H11BrO3) has a predicted logP of around 2.6 . The +0.5 logP increase translates to approximately 3.2-fold higher lipophilicity, which can significantly affect passive membrane permeability and tissue distribution in cellular assays. This difference is consistent with the empirical observation that only ethyl esters displayed activity in the Vibrio harveyi QS model, where compounds must traverse the Gram-negative bacterial cell envelope to reach the cytoplasmic LuxR receptor [1].

Lipophilicity ADME Physicochemical properties

Unique Ortho-Methyl, Meta-Bromo Substitution Pattern Enables Selective Cross-Coupling Chemistry

The 2-methyl group ortho to the carbonyl exerts steric shielding that can bias enolate formation, enol tosylation, or metal-catalyzed cross-coupling at the 3-bromo position. In a related study on stereoselective enol tosylation of β-keto esters followed by Suzuki–Miyaura coupling, the presence of ortho substituents on the aryl ring significantly influenced the stereochemical outcome and coupling efficiency [1]. While the 4-bromo analog (compound 20 in the QS panel) can only participate in para-substitution chemistry, the 3-bromo-2-methyl pattern of the target compound provides a differentiated vector for C–C bond formation at the meta position, with the adjacent methyl group offering a handle for further functionalization (e.g., benzylic oxidation, directed ortho-metalation). This dual reactivity is absent in the 4-bromo, 3-methyl, or unsubstituted benzoyl analogs [1].

Synthetic intermediate Cross-coupling Regioselectivity

Optimal Use Cases for Procuring Ethyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate


Quorum Sensing Inhibitor Screening Libraries

This compound should be prioritized as a screening candidate for quorum sensing inhibition programs targeting Gram-negative pathogens such as Vibrio harveyi, Pseudomonas aeruginosa, and Escherichia coli JB525. The ethyl ester is mandatory for activity based on the complete inactivity of the methyl ester analog [1]. The 2-methyl-3-bromo substitution pattern represents an unexplored region of the aryl β-keto ester SAR landscape; data from mono-substituted analogs indicate that regioisomer choice shifts IC₅₀ values by 1.7- to 4-fold [1]. Inclusion of this compound in a library maximizes the probability of identifying a potent, novel LuxR-type antagonist.

Late-Stage Diversification of Drug-Like Scaffolds

The aryl bromide handle enables Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Sonogashira) to introduce aryl, heteroaryl, amine, or alkyne diversity at the meta position [1]. Simultaneously, the ortho-methyl group can undergo benzylic bromination (NBS, AIBN) or oxidation to the carboxylic acid for amide coupling. This dual-handle strategy enables efficient parallel synthesis of compound libraries for hit-to-lead optimization, reducing the number of synthetic steps compared to sequential mono-functionalization approaches.

mPGES-1 Inhibitor Intermediate Supply

Aroyl-substituted phenylacetic acid and β-keto ester derivatives have been claimed in patents (e.g., US-8759365-B2, WO 2015/088271) as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) for inflammatory disease [1][2]. The 3-bromo-2-methylphenyl moiety appears in substructure searches of mPGES-1 patent space, indicating that the compound may serve as a key intermediate in the synthesis of proprietary anti-inflammatory candidates. Procurement from a reliable source with documented purity (≥97% by HPLC/NMR) ensures batch-to-batch reproducibility for preclinical development.

Physicochemical Property Benchmarking in β-Keto Ester Series

With a predicted logP of ~3.1 and MW of 285.13, this compound occupies a favorable drug-like property space for CNS and intracellular targets. It can serve as a reference standard for logP, solubility, and permeability profiling of novel β-keto ester libraries, particularly when comparing the influence of ortho vs. para methyl substitution and bromine position on ADME parameters [1].

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